molecular formula C13H19NO3 B2513373 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)pent-4-enamide CAS No. 2320574-09-0

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)pent-4-enamide

Cat. No.: B2513373
CAS No.: 2320574-09-0
M. Wt: 237.299
InChI Key: CKFXXWXXJUDDQL-UHFFFAOYSA-N
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Description

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)pent-4-enamide, also known as DMF-PEN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMF-PEN is a synthetic compound that can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A method for preparing enamides, including derivatives similar to N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)pent-4-enamide, involves the migration of double bonds in unsaturated amides. This technique is particularly useful for N-(but-3-enyl)amides but yields a mixture of products for N-(pent-4-enyl) amides (Sergeyev & Hesse, 2003).

  • Chemical Reactions and Compounds : Treatment of 2,5-dimethylfuran with other chemicals has led to the formation of novel compounds with varying structures and properties, as demonstrated in organocatalysis studies (Harmata et al., 2003).

  • X-Ray Crystallography : Enaminones containing structures similar to the compound of interest have been confirmed using single crystal X-ray crystallography, helping to elucidate their molecular configurations (Bhat et al., 2018).

Applications in Biological and Chemical Research

  • Antibacterial Activity : Certain enaminones, structurally similar to this compound, have been evaluated for their antibacterial activity, showing mild or no activity against common bacterial strains (Cindrić et al., 2018).

  • Fluorescent Chemosensor : Certain derivatives of 2,5-dimethylfuran have been used as fluorescent chemosensors for detecting metal ions and chemicals like picric acid, suggesting potential sensor applications for similar compounds (Shylaja et al., 2020).

  • Catalytic Reduction : Research on furanic compounds, including 2,5-dimethylfuran derivatives, focuses on their reduction with hydrogen over heterogeneous catalysts, highlighting their potential in bio-refinery applications (Nakagawa et al., 2013).

Photophysical and High-Pressure Studies

  • Photophysical Investigations : Studies on dimethylfuran derivatives have explored their interactions in different solvents, providing insights into their photophysical properties and potential applications as dyes or probes (Khan & Asiri, 2016).

  • High-Pressure Reactions : The reaction of 2,5-dimethylfuran with other chemicals under high pressure has been studied, leading to the formation of novel compounds and derivatives (Jurczak & Pikul, 1988).

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-5-6-13(16)14-8-12(15)11-7-9(2)17-10(11)3/h4,7,12,15H,1,5-6,8H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFXXWXXJUDDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)CCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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